![molecular formula C41H55F6N2P B1506352 (2E)-3-butyl-2-[(2E,4E)-5-(3-butyl-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indole;hexafluorophosphate](/img/structure/B1506352.png)
(2E)-3-butyl-2-[(2E,4E)-5-(3-butyl-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indole;hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is part of the cyanine dye family, which is widely used in fluorescence microscopy, flow cytometry, and other bioimaging techniques due to its strong fluorescence properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate typically involves the condensation of indole derivatives with appropriate aldehydes under acidic conditions. The reaction is often carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the formation of the cyanine dye structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced cyanine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the cyanine dye, while reduction can produce reduced cyanine derivatives .
科学研究应用
4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of advanced materials and sensors due to its unique optical properties.
作用机制
The mechanism of action of 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the conjugated double-bond system in its structure, which allows for efficient energy transfer and fluorescence emission. The molecular targets and pathways involved in its action are primarily related to its interaction with biological molecules and cellular structures, making it a valuable tool in bioimaging and diagnostic applications .
相似化合物的比较
Similar Compounds
- 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine perchlorate
- 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine iodide
Uniqueness
Compared to similar compounds, 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate offers unique advantages in terms of its fluorescence intensity and stability. The hexafluorophosphate counterion contributes to its enhanced solubility and stability in various solvents, making it more versatile for different applications .
属性
分子式 |
C41H55F6N2P |
|---|---|
分子量 |
720.9 g/mol |
IUPAC 名称 |
(2E)-3-butyl-2-[(2E,4E)-5-(3-butyl-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indole;hexafluorophosphate |
InChI |
InChI=1S/C41H55N2.F6P/c1-7-9-28-42-34-26-24-30-18-14-16-20-32(30)38(34)40(3,4)36(42)22-12-11-13-23-37-41(5,6)39-33-21-17-15-19-31(33)25-27-35(39)43(37)29-10-8-2;1-7(2,3,4,5)6/h11-23,34-35,38-39H,7-10,24-29H2,1-6H3;/q+1;-1 |
InChI 键 |
FQPHLPSXRQMMKW-UHFFFAOYSA-N |
手性 SMILES |
CCCCN\1C2CCC3=CC=CC=C3C2C(/C1=C\C=C\C=C\C4=[N+](C5CCC6=CC=CC=C6C5C4(C)C)CCCC)(C)C.F[P-](F)(F)(F)(F)F |
规范 SMILES |
CCCCN1C2CCC3=CC=CC=C3C2C(C1=CC=CC=CC4=[N+](C5CCC6=CC=CC=C6C5C4(C)C)CCCC)(C)C.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


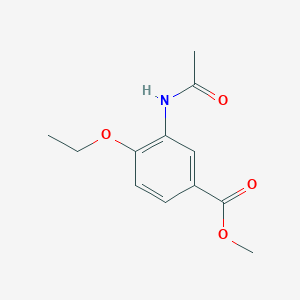
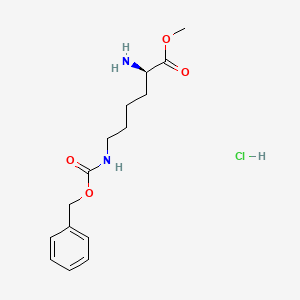
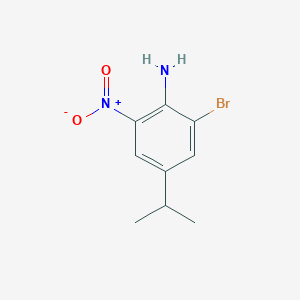
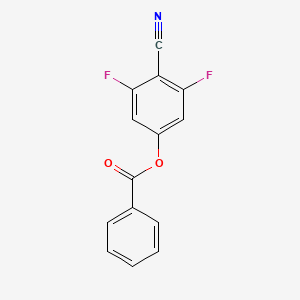
![[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B1506294.png)


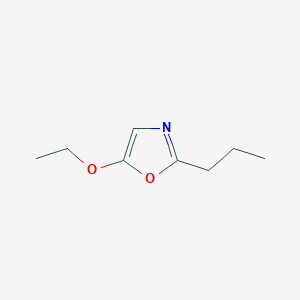
![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)
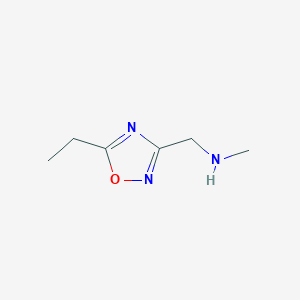
![7-Isothiocyanato-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1506317.png)
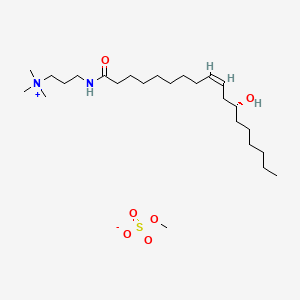
![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1506322.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4-dichlorobenzoate](/img/structure/B1506323.png)
